Butyramide, N,N-dibutyl-

Description

Historical Trajectory and Contemporary Relevance of N,N-Dibutylbutyramide in Chemical Science

The story of N,N-Dibutylbutyramide is intrinsically linked to the broader exploration of N,N-dialkylamides as effective extractants in chemical separation processes. The historical impetus for investigating this class of compounds arose significantly from the needs of the nuclear industry in the mid-20th century.

The initial large-scale reprocessing of spent nuclear fuel, primarily for the extraction of plutonium for military purposes, began in the 1940s. These early methods were soon replaced by more efficient solvent extraction processes, with the PUREX (Plutonium-Uranium Reduction Extraction) process, developed in 1949, becoming the dominant technology. While tributyl phosphate (B84403) (TBP) was the workhorse extractant in the PUREX process, researchers in the 1960s began to explore alternatives. N,N-dialkylamides, including N,N-Dibutylbutyramide, were identified as a promising new group of extractants during this period. researchgate.net

The contemporary relevance of N,N-Dibutylbutyramide extends far beyond its initial consideration in nuclear chemistry. In the realm of biotechnology, it has been investigated for its ability to form hydrophobic deep eutectic solvents for the efficient separation of valuable organic acids, such as lactic acid, from aqueous solutions. researchgate.netresearchgate.net This application is particularly significant given the increasing demand for bio-based chemicals and the need for sustainable and effective downstream processing methods.

In modern nuclear fuel reprocessing, N,N-dialkylamides continue to be of high interest. They are considered for advanced processes like GANEX (Grouped Actinide Extraction) and ARTIST (Amide-based Radio-resource Treatment with Interim Storage of Transuranics), which aim to improve the efficiency and reduce the environmental impact of managing nuclear waste. The structure of the amide, such as the branching of the alkyl chains, has been shown to influence the selectivity of extraction, allowing for the targeted separation of actinides like uranium and plutonium. osti.gov

Academic Research Landscape and Interdisciplinary Significance of N,N-Dibutylbutyramide

The academic research surrounding N,N-Dibutylbutyramide is multifaceted, reflecting its diverse applications. Key areas of investigation include the optimization of its synthesis, the detailed characterization of its physicochemical properties, and the elucidation of the mechanisms underlying its extraction capabilities.

One common method for the synthesis of N,N-Dibutylbutyramide involves the reaction of an appropriate aldehyde and a secondary amine. For instance, propionaldehyde (B47417) can be reacted with dibutylamine (B89481) to produce N,N-dibutylbutyramide. Another route involves the oxidation of tributylamine. datapdf.com

The physicochemical properties of N,N-Dibutylbutyramide are crucial to its function as an extractant and solvent. The following table summarizes some of its key computed properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.33 g/mol | PubChem |

| IUPAC Name | N,N-dibutylbutanamide | PubChem |

| CAS Number | 14287-95-7 | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

The interdisciplinary significance of N,N-Dibutylbutyramide is evident in the breadth of fields that utilize its properties. Its application in separating lactic acid from fermentation broths places it at the intersection of biotechnology, chemical engineering, and green chemistry. researchgate.netnih.gov Simultaneously, its role in the extraction of actinides from spent nuclear fuel connects nuclear chemistry, radiochemistry, and environmental science. osti.govscispace.com

Research into its solvent properties also contributes to the fundamental understanding of liquid-liquid extraction mechanisms, a topic of interest in physical chemistry and analytical chemistry. sim2.be The ability to tailor the structure of N,N-dialkylamides to achieve selective separations of different metal ions further highlights its importance in inorganic and coordination chemistry.

The following table presents a selection of research findings related to the extraction capabilities of N,N-Dibutylbutyramide and related compounds, illustrating its utility in various separation contexts.

| Substance Extracted | Extraction System/Conditions | Key Finding | Reference |

|---|---|---|---|

| Lactic Acid | Formation of a hydrophobic deep eutectic solvent with N,N-dibutylbutyramide | Achieved the separation of lactic acid from aqueous solution. | researchgate.netresearchgate.net |

| Plutonium (Pu) | Extraction by various N,N-disubstituted amides from 3.0 M and 6.0 M HNO₃ | Demonstrated the potential for separating plutonium from other actinides. | scispace.com |

| Uranium (U) | Extraction with N,N-dialkylamides as an alternative to TBP | N,N-dialkylamides show strong affinity for uranyl cations. | researchgate.net |

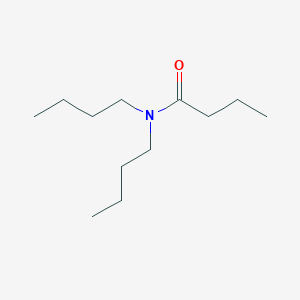

Structure

2D Structure

3D Structure

Properties

CAS No. |

14287-95-7 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N-dibutylbutanamide |

InChI |

InChI=1S/C12H25NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h4-11H2,1-3H3 |

InChI Key |

YIGDAUZSYXKBHT-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)CCC |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCC |

Synonyms |

N,N-dibutylbutanamide |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibutylbutyramide and Analogous N,n Disubstituted Amides

Direct Amide Bond Formation Strategies

The most common and direct route to N,N-disubstituted amides involves the formation of a bond between a carboxylic acid and a secondary amine. However, the direct condensation of these two moieties is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, various strategies have been developed to activate the carboxylic acid or facilitate the coupling reaction.

Catalyst-Free Amidation Protocols (e.g., Trichloroisocyanuric Acid-Mediated Reactions)

In the quest for more sustainable and efficient synthetic methods, catalyst-free amidation protocols have gained significant attention. One notable example involves the use of trichloroisocyanuric acid (TCCA). This reagent can facilitate the direct synthesis of amides from aldehydes and amines under mild conditions, often at room temperature and in either aqueous or organic solvents. rsc.orgrsc.orgresearchgate.net For instance, the reaction of propionaldehyde (B47417) (as a precursor to the butyryl group) and dibutylamine (B89481) in the presence of TCCA can yield N,N-dibutylbutyramide. rsc.org This method is appealing due to its operational simplicity and the avoidance of heavy metal catalysts. rsc.orgresearchgate.net

A study demonstrated the successful synthesis of various amides using TCCA, where a range of aldehydes and secondary amines were reacted in aqueous solution to produce the desired products in moderate to excellent yields. rsc.org Specifically, the reaction of an aliphatic aldehyde and an aliphatic secondary amine, such as in the synthesis of N,N-dibutylbutyramide, was reported to proceed with a respectable yield. rsc.org

Organometallic Reagent-Enabled Amide Synthesis (e.g., Organolithium Additions to Amides)

Organometallic reagents offer a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. While the direct addition of organometallic reagents to carboxylic acid derivatives to form ketones can be complicated by over-addition to form tertiary alcohols, specific amides can be employed to control this reactivity. organicchemistrydata.org For example, N-methoxy-N-methyl amides, also known as Weinreb amides, react with organometallic reagents to form a stable tetrahedral intermediate, which upon workup yields the desired ketone. organicchemistrydata.org This principle can be extended to the synthesis of tertiary amides.

A more direct approach involves the reductive coupling of tertiary amides with Grignard reagents, catalyzed by an iridium complex, to furnish functionalized tertiary amines. nih.gov While this method leads to amines rather than amides, it highlights the versatility of amides as synthetic precursors. Another strategy involves the reaction of secondary amines with organolithium reagents, such as n-butyllithium, to form a lithium amide, which can then react with an electrophile. For instance, the reaction of dibutylamine with n-butyllithium followed by the addition of a suitable acylating agent could, in principle, lead to N,N-dibutylbutyramide. chemicalbook.com Furthermore, the cross-coupling of secondary amides with tertiary amides has been developed as a method for ketone synthesis, showcasing the diverse reactivity of amides in the presence of organometallic catalysts. researchgate.net

Carbodiimide-Mediated Amide Coupling Techniques

Carbodiimides are widely used coupling reagents that facilitate amide bond formation by activating the carboxylic acid. chemistrysteps.commasterorganicchemistry.com The most common carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.commasterorganicchemistry.com These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and a urea (B33335) byproduct. chemistrysteps.cominterchim.fr

The reaction is typically carried out under mild conditions, at room temperature, and can provide good to excellent yields of the desired amide. chemistrysteps.commasterorganicchemistry.com For the synthesis of N,N-dibutylbutyramide, butyric acid would be treated with a carbodiimide, such as DCC or EDC, in the presence of dibutylamine. chemistrysteps.com The choice between DCC and EDC often depends on the solubility of the urea byproduct; dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in most organic solvents, whereas the urea derived from EDC is water-soluble and can be easily removed by extraction. masterorganicchemistry.cominterchim.fr

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Abbreviation | Byproduct | Byproduct Solubility | Key Advantages |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Effective and widely used. wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Water-soluble | Easy removal of byproduct. masterorganicchemistry.cominterchim.fr |

| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea | Soluble in organic solvents | Easier to handle than DCC (liquid). interchim.fr |

Oxidative Approaches in Amide Synthesis

Oxidative methods provide an alternative pathway to amides, often starting from aldehydes or alcohols. bohrium.comnih.gov These reactions typically involve an oxidant and a catalyst.

One strategy is the oxidative amidation of aldehydes with amines. bohrium.com This can be achieved using various catalytic systems, such as an in-situ generated catalyst from an Fe(II)-hydride complex and an N-heterocyclic carbene (NHC) ligand, with tert-butyl hydroperoxide as the oxidant. bohrium.com This method has been shown to be effective for the synthesis of a wide variety of mono- and disubstituted amides. bohrium.com Another approach involves a one-pot, two-step oxidative process using copper(I) iodide and an NHC to transform aldehydes and amines into amides. bohrium.com

A metal-catalyst-free approach for the oxidative coupling of amines to form amides has also been reported using sodium hypochlorite. acs.org Furthermore, a visible light-promoted, one-pot nitrone formation/rearrangement cascade has been developed as a green and sustainable method for amide synthesis, avoiding the need for exogenous photoredox catalysts or additives. chinesechemsoc.org

Sustainable and Green Chemistry Principles in N,N-Dibutylbutyramide Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. gctlc.orgwordpress.com In the context of N,N-dibutylbutyramide synthesis, several approaches align with these principles.

Biocatalytic methods, for example, offer a green alternative for amide bond formation. rsc.org Enzymes can be used in low-water systems or in aqueous media with ATP-dependent enzymes to drive the reaction towards amide synthesis. rsc.org The use of visible light as a clean energy source in amide synthesis, as seen in the nitrone rearrangement cascade, is another example of a green approach. chinesechemsoc.org

Catalyst-free amidations, such as those mediated by TCCA, contribute to greener synthesis by eliminating the need for metal catalysts, which can be toxic and difficult to remove from the final product. rsc.orgrsc.org The development of methods that utilize safer solvents and minimize the use of auxiliary substances is also a key aspect of green chemistry. skpharmteco.com The ideal green synthesis would be a one-pot reaction with high atom economy, conducted at ambient temperature and pressure, using non-toxic, renewable starting materials and generating minimal waste. acs.org

Table 2: Application of Green Chemistry Principles to Amide Synthesis

| Green Chemistry Principle | Application in Amide Synthesis | Example |

|---|---|---|

| Prevention of Waste | Designing syntheses with high atom economy. acs.org | Direct amidation reactions that incorporate all atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. wordpress.com | Employing non-toxic reagents and solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. acs.org | Catalyst-free reactions that proceed at room temperature. rsc.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Biocatalytic synthesis using enzymes. rsc.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. sigmaaldrich.com | Metal-catalyzed or organocatalyzed oxidative amidations. bohrium.com |

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic method from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. ucl.ac.ukgcande.org For the production of N,N-dibutylbutyramide, process optimization is crucial to ensure a viable and sustainable manufacturing process.

Catalytic approaches are often favored for industrial applications due to their efficiency and the reduction of waste. growingscience.com The choice of catalyst is critical; it should be robust, easily separable from the reaction mixture, and ideally reusable. While coupling reagents like HATU are common in laboratory-scale synthesis, their high cost and the large amount of waste they generate make them less suitable for large-scale production. ucl.ac.ukgrowingscience.com In an industrial setting, lower-cost reagents like thionyl chloride, oxalyl chloride, or T3P are more frequently used. ucl.ac.uk

Process optimization involves a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to achieve the highest possible yield and purity with the lowest possible cost and environmental impact. growingscience.comresearchgate.net For tertiary amine synthesis, which shares similarities with amide synthesis, optimized processes have been developed to reduce hydrogen consumption and environmental pollution. google.com Automated flow protocols are also being developed for the synthesis of compounds like tertiary amides, which can be advantageous for both library synthesis and large-scale production due to improved control over reaction conditions and enhanced safety. nih.gov

Advanced Analytical Characterization Techniques for N,n Dibutylbutyramide

Spectroscopic Analysis for Structural and Electronic Properties

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of N,N-dibutylbutyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For N,N-dibutylbutyramide, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dibutylbutyramide would exhibit characteristic signals for the protons on the butyl chains and the butyryl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the amide group typically appears significantly downfield due to the deshielding effect of the oxygen atom. The carbons of the butyl groups attached to the nitrogen also show distinct chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N-Dibutylbutyramide This table is generated based on typical chemical shift values for similar functional groups and should be considered as an estimate.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 172-175 |

| N-CH₂ (Methylene adjacent to Nitrogen) | 45-50 |

| CH₂ (Methylene in Butyl Chain) | 28-32 |

| CH₂ (Methylene in Butyl Chain) | 18-22 |

| CH₃ (Methyl in Butyl Chain) | 12-15 |

| α-CH₂ (Methylene adjacent to Carbonyl) | 35-40 |

| β-CH₂ (Methylene in Butyryl Chain) | 18-22 |

| γ-CH₃ (Methyl in Butyryl Chain) | 12-15 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, often utilizing Fourier Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR) sampling, is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov Key vibrational modes for N,N-dibutylbutyramide are expected to include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in amides typically appears in the region of 1630-1680 cm⁻¹. The exact position can be influenced by the molecular environment. nih.gov

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide is usually observed around 1400-1450 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and butyryl groups are expected in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for N,N-Dibutylbutyramide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C-N Stretch | 1400-1450 | Medium |

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Techniques

UV-Visible spectroscopy measures the electronic transitions within a molecule. msu.edu For N,N-dibutylbutyramide, the primary chromophore is the amide functional group. Amides typically exhibit a weak n → π* transition at longer wavelengths (around 210-230 nm) and a stronger π → π* transition at shorter wavelengths (below 200 nm). uzh.chlibretexts.org The presence of conjugation or other chromophores would shift these absorption maxima. libretexts.org Since N,N-dibutylbutyramide lacks extensive conjugation, its significant absorption is expected to be in the UV region rather than the visible spectrum. msu.edubbec.ac.in

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of volatile and thermally stable compounds like N,N-dibutylbutyramide. nih.gov In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. wikipedia.org The resulting mass spectrum serves as a molecular fingerprint. Common fragmentation pathways for amides involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and cleavage of the C-N bond. The fragmentation pattern provides valuable structural information. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. wikipedia.org It is particularly useful for analyzing less volatile or thermally labile compounds. thermofisher.com For N,N-dibutylbutyramide, LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural data through controlled fragmentation. nih.gov This technique is highly sensitive and can be used for both qualitative and quantitative analysis in complex mixtures. annlabmed.orgmeasurlabs.com

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is an indispensable tool for the analysis of N,N-disubstituted amides. By separating components within a mixture, it allows for both the quantification of the target compound and the detection of process-related impurities or degradation products.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N,N-dibutylbutyramide. The method involves vaporizing the sample and separating its components based on their boiling points and interactions with a stationary phase within a capillary column. nasa.govnasa.gov GC is frequently employed to monitor the progress of synthesis reactions and to quantify the final product and any byproducts. google.comepo.org For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its robust and linear response for organic compounds. For identification purposes, GC is often coupled with a Mass Spectrometer (GC-MS), which provides structural information on the separated components. nih.govgoogle.com

The development of a GC method for N,N-dibutylbutyramide would involve optimizing parameters such as the column type, temperature program, and gas flow rates to achieve efficient separation from potential impurities. researchgate.net

Table 1: Representative GC Method Parameters for N,N-Dibutylbutyramide Analysis

| Parameter | Condition | Purpose/Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A standard non-polar to mid-polarity column providing good resolution for a wide range of organic compounds based on boiling point. |

| Injector | Split/Splitless, 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.0 mL/min) | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points, from more volatile impurities to the higher-boiling analyte. nih.gov |

| Detector | Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS) | FID provides robust quantification. MS provides definitive identification and characterization of impurities. |

| Sample Prep | Dilution in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) | Ensures the concentration is within the linear range of the detector. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. chromatographyonline.com For a tertiary amide like N,N-dibutylbutyramide, which possesses a weak UV chromophore (the amide bond), reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comnih.gov Separation is based on the analyte's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. nih.govresearchgate.net Detection is often performed using a UV detector at a low wavelength (e.g., 200-220 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (sub-2 µm) and instrumentation capable of operating at higher pressures. hplc.eu This technology allows for significantly faster analysis times and improved resolution compared to traditional HPLC, enhancing laboratory throughput without compromising data quality. thermofisher.comthermofisher.com A method developed for HPLC can often be transferred to a UHPLC system by geometrically scaling the column and adjusting the flow rate and gradient times. thermofisher.com

Table 2: Representative HPLC/UHPLC Method Parameters for N,N-Dibutylbutyramide Analysis

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, < 2 µm | UHPLC uses shorter columns with smaller particles for faster, more efficient separations. hplc.eu |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Water (with 0.1% Formic Acid) | Aqueous component of the mobile phase. Acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Acetonitrile (with 0.1% Formic Acid) | Organic modifier. Acetonitrile is often preferred for its low viscosity and UV transparency. nih.gov |

| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 3 min | The gradient is scaled down for the shorter UHPLC column to maintain separation while reducing run time. |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Flow rate is adjusted according to the column dimensions and particle size. |

| Column Temp. | 30°C | 40°C | Higher temperatures can lower mobile phase viscosity and improve efficiency, especially in UHPLC. |

| Detector | UV at 210 nm or ELSD/CAD | UV at 210 nm or ELSD/CAD | Detection at low UV wavelengths is necessary for the amide chromophore. ELSD/CAD offers universal detection. |

| Injection Vol. | 10 µL | 2 µL | Injection volume is reduced for the smaller-volume UHPLC column to prevent band broadening. hplc.eu |

Orthogonal Analytical Platforms for Comprehensive Assessment

A comprehensive assessment of a compound's purity profile cannot be reliably achieved with a single analytical method. Impurities that have similar physicochemical properties to the main compound (e.g., similar polarity) may co-elute, leading to an inaccurate purity value. Orthogonal analytical platforms are employed to mitigate this risk. technologynetworks.com Orthogonal methods are defined as techniques that measure the same attribute using fundamentally different physical or chemical principles of separation or detection. nist.gov

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), encourage the use of orthogonal procedures to demonstrate specificity and ensure that all potential impurities are detected. europa.eueuropa.eu By using two or more dissimilar methods, there is a much higher probability of separating and detecting any co-eluting species.

For the comprehensive assessment of N,N-dibutylbutyramide, a powerful orthogonal approach would be the combination of GC and RP-HPLC:

Gas Chromatography (GC) separates analytes primarily based on their volatility and boiling point.

Reversed-Phase HPLC (RP-HPLC) separates analytes based on their polarity and hydrophobic interactions with the stationary phase.

An impurity that has a similar polarity to N,N-dibutylbutyramide (and therefore might co-elute in an RP-HPLC system) is unlikely to also have the exact same boiling point, and would therefore be separated by GC. Conversely, an impurity with a similar boiling point would likely have a different polarity and be resolved by RP-HPLC. The combination of these two techniques provides a much more rigorous and reliable assessment of purity than either method alone. biopharmaspec.com Further enhancement of an orthogonal platform involves using mass spectrometry as a detector for both GC and HPLC (GC-MS and LC-MS), which provides mass and structural information for unequivocal peak identification.

Theoretical and Computational Investigations of N,n Dibutylbutyramide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in exploring the fundamental properties of N,N-dibutylbutyramide, offering insights into its geometry, electronic landscape, and potential reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For N,N-dibutylbutyramide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters.

The amide bond in N,N-disubstituted amides possesses a significant degree of double bond character due to resonance, which influences its length and the planarity of the surrounding atoms. However, steric hindrance between the bulky butyl groups on the nitrogen and the butyryl group can lead to deviations from ideal planarity. DFT calculations can quantify this, predicting bond lengths, bond angles, and dihedral angles. For instance, the C-N amide bond is expected to be shorter than a typical C-N single bond but longer than a C=N double bond. The geometry around the nitrogen atom, while often depicted as trigonal planar, may exhibit slight pyramidalization.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic nature.

For N,N-dibutylbutyramide, the HOMO is expected to be localized primarily on the amide moiety, specifically involving the lone pair of electrons on the nitrogen atom and the p-orbital of the carbonyl oxygen. The LUMO is typically centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2).

These descriptors provide a quantitative measure of the molecule's tendency to interact with other chemical species.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts are highly sensitive to the molecular geometry and electronic environment, providing a means to validate the computed structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks observed in an infrared (IR) spectrum. A key vibrational mode for N,N-dibutylbutyramide is the amide I band, which is primarily the C=O stretching vibration and is typically observed in the range of 1630-1680 cm-1. Its exact position is sensitive to the local molecular environment and conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. For simple amides, the primary electronic transition is the n → π* transition of the carbonyl group, which typically occurs in the ultraviolet region.

Molecules with large differences in electron density, such as those with electron-donating and electron-accepting groups, can exhibit significant non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). DFT calculations can be used to compute these properties. While simple amides are not typically strong NLO materials, the presence of the carbonyl group and the nitrogen lone pair creates a degree of charge asymmetry. Theoretical calculations for similar amide-containing molecules have shown that they can possess modest NLO activity. inoe.roresearchgate.net The total dipole moment (μ), polarizability, and first hyperpolarizability are key parameters evaluated in these studies.

The basicity of the amide group in N,N-dibutylbutyramide is significantly lower than that of a corresponding amine. This is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. libretexts.orglibretexts.org This resonance stabilization, which creates partial double bond character in the C-N bond, makes the lone pair less available to accept a proton. masterorganicchemistry.com

Computational methods can quantify this effect. An electrostatic potential map, for instance, would show that the region of highest negative potential (the most likely site for protonation) is located around the carbonyl oxygen atom, not the nitrogen atom. libretexts.org Furthermore, the calculated proton affinity for the nitrogen atom would be significantly lower than that for the oxygen atom, confirming that amides are typically O-basic rather than N-basic in the gas phase.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For N,N-dibutylbutyramide, MD simulations can provide critical insights into its conformational dynamics and how it interacts with different solvents. The two butyl chains on the nitrogen and the butyryl group can rotate around various single bonds, leading to a complex landscape of possible conformations. MD simulations can explore this landscape, revealing the most populated conformational states and the timescales of transitions between them.

The effect of the solvent is particularly important. In a polar solvent like water, the solvent molecules will form hydrogen bonds with the carbonyl oxygen of the amide. In a nonpolar solvent, the interactions will be dominated by weaker van der Waals forces. These different solvation environments can influence the conformational preferences of the flexible alkyl chains. aps.orgrsc.org For example, in an aqueous environment, the hydrophobic butyl chains might tend to aggregate to minimize their contact with water, a phenomenon that can be captured by MD simulations. nih.gov These simulations can also be used to calculate macroscopic properties like density, viscosity, and diffusion coefficients of the pure liquid or its solutions.

Simulation of N,N-Dibutylbutyramide in Deep Eutectic Solvent (DES) Systems

Deep Eutectic Solvents (DESs) are a class of solvents that have gained significant attention as green and sustainable alternatives to traditional organic solvents. They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). Molecular dynamics (MD) simulations are a key computational technique used to study the behavior of solutes like N,N-dibutylbutyramide within these complex solvent systems.

While specific MD simulation studies focusing exclusively on N,N-dibutylbutyramide in DES systems are not extensively documented in publicly available literature, the general principles and methodologies from simulations of similar amide-containing molecules in DESs can provide valuable insights. These simulations typically involve the following:

Force Field Parameterization: Accurate force fields are essential for realistic simulations. For N,N-dibutylbutyramide, parameters from established force fields like CHARMM or AMBER would likely be adapted or specifically developed to model its intramolecular and intermolecular interactions.

System Setup: A simulation box is created containing N,N-dibutylbutyramide molecules and the components of the chosen DES (e.g., choline (B1196258) chloride and urea). The system is then solvated and equilibrated at a specific temperature and pressure.

These simulations can help in understanding how the unique properties of DESs, such as their extensive hydrogen-bonding networks, influence the solubility and behavior of N,N-dibutylbutyramide.

Computational Insights into Extraction Mechanisms and Solvation Phenomena

Computational methods are instrumental in elucidating the mechanisms of solvent extraction processes and the underlying solvation phenomena at a molecular level. For the extraction of metal ions or other solutes using N,N-dibutylbutyramide, computational studies can provide a detailed picture of the complexation and transfer processes.

Key computational approaches include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the geometries and binding energies of complexes formed between N,N-dibutylbutyramide and the target solute. This information is crucial for understanding the selectivity of the extraction process.

Molecular Dynamics (MD) Simulations: MD simulations can model the entire extraction process, from the initial distribution of N,N-dibutylbutyramide and the solute in their respective phases to the formation of the extracted complex in the organic phase.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), can be used to estimate the free energy of solvation of N,N-dibutylbutyramide and its complexes in different solvents, providing insights into the thermodynamics of the extraction process.

By combining these methods, researchers can investigate the role of the butyl chains in influencing the solubility and extraction efficiency, as well as the nature of the interactions between the amide group and the extracted species.

Conformational Landscape Analysis via Computational Methods

The three-dimensional structure of N,N-dibutylbutyramide is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Understanding this conformational landscape is essential as the shape of the molecule can significantly impact its physical properties and its ability to interact with other molecules.

Computational methods used to explore the conformational landscape include:

Potential Energy Surface (PES) Scanning: This involves systematically rotating specific dihedral angles within the N,N-dibutylbutyramide molecule and calculating the corresponding energy. This allows for the identification of low-energy conformers (local minima on the PES) and the energy barriers between them (transition states).

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can also be used to sample the conformational space of N,N-dibutylbutyramide over time, providing a dynamic view of its flexibility and the relative populations of different conformers.

Quantum Mechanical Calculations: High-level QM calculations can be used to accurately determine the relative energies and geometries of the most stable conformers identified through PES scanning or MD simulations.

These studies can reveal the preferred orientations of the butyl groups and the butyryl chain, which are important for understanding the molecule's packing in the condensed phase and its interactions in solution.

Computational Studies on Reaction Mechanisms and Reactivity Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of their reactions. For N,N-dibutylbutyramide, these studies can help in understanding its stability, its potential degradation pathways, and its reactivity towards other chemical species.

Common computational techniques in this area are:

Density Functional Theory (DFT): DFT is widely used to calculate various molecular properties that are indicative of reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Transition State Theory: By locating the transition state structures for potential reactions involving N,N-dibutylbutyramide, researchers can calculate the activation energies and reaction rates, providing a quantitative understanding of the reaction kinetics.

These computational studies can be invaluable for predicting the chemical behavior of N,N-dibutylbutyramide under various conditions, which is crucial for its application in industrial processes.

Research Applications of N,n Dibutylbutyramide in Chemical Separations and Industrial Processes

Actinide Extraction and Separation in Nuclear Chemistry

In the context of managing spent nuclear fuel, N,N-dialkylamides, including isomers like N,N-di-(2-ethylhexyl)butyramide (DEHBA), are investigated as alternatives to traditional organophosphorus extractants like tri-n-butyl phosphate (B84403) (TBP). osti.gov These amide-based extractants are favored for their complete incinerability, adhering to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which helps in minimizing secondary radioactive waste. nih.gov

Research has demonstrated that the molecular structure of N,N-dialkylamides significantly influences their extraction efficiency and selectivity for actinides in different oxidation states. The branched isomer N,N-di-(2-ethylhexyl)butyramide (DEHBA) has been shown to be particularly effective for the co-extraction of hexavalent uranium (U(VI)) and tetravalent plutonium (Pu(IV)). scispace.comresearchgate.net This makes it a preferred candidate for processes where the simultaneous recovery of both uranium and plutonium is desired. scispace.com

The extraction behavior is highly dependent on the concentration of nitric acid in the aqueous phase. For instance, in the extraction of hexavalent actinides, the efficiency of DEHBA increases with higher nitric acid concentrations. For the extraction of oxidized americium (Am(VI)), DEHBA provided the highest distribution value of 5.4 when the aqueous phase was 7 M HNO₃. researchgate.net The general extraction efficiency for hexavalent actinides using N,N-dialkyl amides often follows the trend of U(VI) > Np(VI) > Pu(VI) > Am(VI). scispace.comresearchgate.net Studies comparing branched and non-branched amides show that the branched 2-ethylhexyl groups in DEHBA tend to limit extraction compared to non-branched amides like N,N-dihexyloctanamide (DHOA) for certain actinides like Np(VI). osti.gov

| Actinide | Oxidation State | Extractant | Aqueous Phase | Distribution Ratio (D) | Reference |

|---|---|---|---|---|---|

| Americium (Am) | +6 | DEHBA | 7 M HNO₃ | 5.4 | researchgate.net |

| Uranium (U) | +6 | DEHBA | Not Specified | Preferred for U/Pu co-extraction | scispace.com |

| Plutonium (Pu) | +4 | DEHBA | Not Specified | Preferred for U/Pu co-extraction | scispace.com |

| Neptunium (Np) | +6 | DEHBA | ~0.1 - 8 M HNO₃ | Lower than non-branched amides | osti.gov |

The mechanism of actinide extraction by N,N-dialkylamides involves the formation of neutral complex species that are soluble in the organic diluent. Spectroscopic studies, including X-ray absorption spectroscopy, have been instrumental in determining the stoichiometry of these extracted complexes. nih.gov

For hexavalent uranium, the extraction proceeds via the formation of a disolvated complex, where two molecules of the amide ligand (L) coordinate to the uranyl nitrate (B79036) species. The generally accepted stoichiometry for this complex is UO₂(NO₃)₂L₂. nih.gov This complex formation is not highly sensitive to the steric hindrance of the ligand. nih.gov

The coordination chemistry with tetravalent plutonium is more complex. Evidence suggests that plutonium can be extracted by two different complexes, which are differently affected by the steric properties of the amide ligand. nih.gov One identified complex is a disolvated species, Pu(NO₃)₄L₂, similar to the uranium complex. osti.govnih.gov Another proposed species is Pu(NO₃)₆(HL)₂, which is favored by the formation of larger supramolecular aggregates in the organic phase. nih.gov The formation of the Pu(NO₃)₄L₂ complex is reportedly disadvantaged by the bulkiness of the extractant molecules. nih.gov

Deep Eutectic Solvents (DES) Development and Applications

Deep eutectic solvents are emerging as a class of green solvents, typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). mdpi.com They offer advantages such as low volatility, non-flammability, and tunable properties. jchemrev.com Hydrophobic DES have been developed for applications in liquid-liquid extraction from aqueous solutions. rsc.orgnih.gov

A novel application of N,N-Dibutylbutyramide is its use in the in-situ formation of a hydrophobic deep eutectic solvent. In this approach, the DES is formed during the extraction process itself. Research has shown that N,N-Dibutylbutyramide can act as a hydrogen bond acceptor and form a hydrophobic DES directly with a target solute that acts as a hydrogen bond donor, such as lactic acid. researchgate.net This in-situ formation allows for the targeted extraction of the solute from an aqueous solution.

The separation and purification of organic acids like lactic acid from fermentation broths or other aqueous media is an important industrial process. researchgate.net The use of N,N-Dibutylbutyramide to form a hydrophobic DES with lactic acid provides an effective method for its separation from water. researchgate.net In this system, the lactic acid itself serves as the hydrogen bond donor, while the N,N-Dibutylbutyramide is the hydrogen bond acceptor. The resulting DES is water-immiscible, allowing for a phase separation that effectively transfers the lactic acid from the aqueous phase to the DES phase. researchgate.net

| DES Application | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Process | Outcome | Reference |

|---|---|---|---|---|---|

| Lactic Acid Separation | N,N-Dibutylbutyramide | Lactic Acid | In-situ formation of a hydrophobic DES | Separation of lactic acid from aqueous solution | researchgate.net |

Associative extraction is a strategy where an extractant forms a distinct phase with a target solute, facilitating its separation from a complex mixture. The in-situ formation of a DES with N,N-Dibutylbutyramide and a target organic acid is a prime example of this strategy. researchgate.net While DES systems involving other components like tetrabutylammonium (B224687) chloride have been used for the deep deterpenation of citrus essential oils, the confirmed application for N,N-Dibutylbutyramide lies in its association with organic acids. researchgate.netbrandeis.edu

In this context, the N,N-Dibutylbutyramide associates with the lactic acid through hydrogen bonding to form a new liquid phase (the DES). This new phase effectively extracts the lactic acid from the initial aqueous solution. This method demonstrates a highly selective separation process driven by the specific molecular interactions between the extractant and the target compound, which is the core principle of associative extraction.

Environmental Remediation and Pollution Abatement Strategies

The unique solvent properties of tertiary amides, such as high polarity and thermal stability, make them attractive candidates for applications in environmental remediation, particularly in the capture of gaseous pollutants.

Tertiary Amide-Based Absorbents for Gaseous Pollutant Removal (e.g., SO2, NOx)

The mechanism of absorption is primarily based on the Lewis acid-base interaction between the electron-donating oxygen atom of the amide group and the electron-accepting sulfur atom of the SO2 molecule. The presence of alkyl groups, such as the butyl groups in N,N-dibutylbutyramide, can influence the electron density on the oxygen atom and the steric hindrance around it, thereby affecting the absorption efficiency and selectivity.

For NOx removal, the application of tertiary amides is more complex due to the lower reactivity of nitric oxide (NO), the primary component of NOx. Often, a pre-oxidation step is required to convert NO to the more soluble nitrogen dioxide (NO2). Tertiary amides can then be used as part of a solvent system to absorb NO2.

Table 1: Comparison of SO2 Absorption Capacities for Selected Amide Solvents (Illustrative Data)

| Amide Solvent | Temperature (°C) | Pressure (kPa) | SO2 Absorption Capacity (mol SO2 / mol solvent) |

| N,N-dimethylformamide (DMF) | 25 | 101.3 | 0.85 |

| N,N-dimethylacetamide (DMA) | 25 | 101.3 | 0.78 |

| N-methyl-2-pyrrolidone (NMP) | 25 | 101.3 | 0.92 |

Note: This table is illustrative and based on data for analogous compounds. Specific data for N,N-dibutylbutyramide is not available.

Auxiliary Roles in Organic Synthesis and Reaction Media

Tertiary amides are widely utilized as polar aprotic solvents in a variety of organic reactions due to their ability to dissolve a wide range of organic and inorganic compounds and their general inertness under many reaction conditions.

While specific examples detailing the use of N,N-dibutylbutyramide as a reaction medium are scarce, its structural features suggest it could serve as a high-boiling point solvent for reactions requiring elevated temperatures. The dibutyl groups would contribute to a higher boiling point compared to its dimethyl or diethyl analogues.

In addition to being a solvent, tertiary amides can sometimes play a more active role in reactions. For example, they can act as catalysts or reagents in certain transformations. The lone pair of electrons on the nitrogen atom and the carbonyl group can interact with reactants and intermediates, influencing the reaction pathway and rate.

Potential applications for N,N-dibutylbutyramide as a reaction medium could include nucleophilic substitution reactions, polymerizations, and organometallic reactions where a polar, non-reactive solvent is required. Its higher lipophilicity compared to smaller dialkylamides might also be advantageous in reactions involving nonpolar substrates.

Table 2: Physical Properties of Selected Tertiary Amide Solvents

| Compound Name | Molecular Formula | Boiling Point (°C) |

| N,N-dimethylformamide | C3H7NO | 153 |

| N,N-dimethylacetamide | C4H9NO | 165 |

| N,N-dibutylbutyramide | C12H25NO | Not readily available |

Mechanistic Studies of N,n Dibutylbutyramide Transformations and Interactions

Reaction Mechanisms of N,N-Dibutylbutyramide Formation and Derivatization

The formation of N,N-dibutylbutyramide, a tertiary amide, is primarily achieved through a nucleophilic acyl substitution reaction. This class of reaction involves the displacement of a leaving group from a carboxylic acid derivative by a nucleophile.

Formation Mechanism:

The most common synthesis route involves the reaction of a butyryl derivative, such as butyryl chloride, with di-n-butylamine. The mechanism proceeds via a well-established nucleophilic addition-elimination pathway. vanderbilt.educhemguide.co.uk

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of di-n-butylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. chemguide.co.uk This leads to the breaking of the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom.

Formation of a Tetrahedral Intermediate: This addition step results in the formation of a transient tetrahedral intermediate. vanderbilt.edu In this intermediate, the oxygen atom carries a negative charge, and the nitrogen atom bears a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comkhanacademy.org

Deprotonation: The resulting product is a protonated amide. A base, typically a second equivalent of di-n-butylamine or a non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. commonorganicchemistry.com This deprotonation step neutralizes the positive charge on the nitrogen, yielding the final product, N,N-dibutylbutyramide, and a salt byproduct (e.g., diethylammonium (B1227033) chloride). chemguide.co.uk

Derivatization Reactions:

Derivatization refers to the transformation of a compound into a derivative for purposes such as enhancing analytical detection or modifying its chemical properties. For amides, common derivatization techniques like silylation or acylation target the replacement of active hydrogens, particularly the N-H proton. unitedchem.comlibretexts.org

However, as a tertiary amide, N,N-dibutylbutyramide lacks an N-H proton. This structural feature renders it unreactive towards many standard derivatization reagents that react with primary and secondary amides. sigmaaldrich.com For instance, it does not undergo silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Derivatization or transformation of N,N-dibutylbutyramide typically requires more forcing conditions that target the cleavage of the robust amide bond itself.

Hydrolysis: The amide bond can be cleaved through acid- or base-catalyzed hydrolysis to yield butyric acid and dibutylamine (B89481), although this generally requires harsh conditions such as heating with strong acids or bases.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the amide into the corresponding tertiary amine, N,N-dibutylbutane-1-amine.

C-N Bond Cleavage: Recent methodologies have demonstrated that the typically inert amide C-N bond can be activated and cleaved using transition metal catalysts, such as nickel, to convert amides into other functional groups like esters. science.gov

Mechanistic Insights into Extraction Processes (e.g., Solvent Extraction, DES-based Separation)

The carbonyl oxygen of N,N-dibutylbutyramide possesses a significant partial negative charge due to resonance, making it an effective Lewis base. This property is central to its function as an extractant in liquid-liquid separation processes.

Solvent Extraction of Metal Ions:

In the context of nuclear fuel reprocessing and hydrometallurgy, N,N-dialkylamides like N,N-dibutylbutyramide are investigated as alternatives to tributylphosphate (TBP). They function as neutral or solvating extractants, particularly for actinide and lanthanide ions from acidic aqueous solutions. tandfonline.com

The primary extraction mechanism involves the coordination of the amide's carbonyl oxygen atom to the metal cation, forming a neutral complex that is soluble in the organic phase. tandfonline.com For example, the extraction of Uranium(VI) from nitric acid media by N,N-dialkylamides proceeds via the formation of a disolvated complex: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2Amide(org) ⇌ UO₂(NO₃)₂(Amide)₂(org)

In this equilibrium, the amide molecules displace water from the inner coordination sphere of the uranyl ion. The distribution of the metal between the aqueous and organic phases is highly dependent on factors such as the acidity of the aqueous phase and the concentration of the extractant in the organic phase.

At very high acid concentrations, the extraction mechanism can transition. The amide's carbonyl oxygen can be protonated, and the resulting protonated extractant, [Amide-H]⁺, can then act as an anion exchanger, extracting anionic metal complexes such as [UO₂(NO₃)₃]⁻ or [Pu(NO₃)₆]²⁻. tandfonline.com

Deep Eutectic Solvent (DES)-based Separation:

Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. nih.gov N,N-dibutylbutyramide, with its polar carbonyl group, can function as an HBA. researchgate.netresearchgate.net

When mixed with a suitable HBD (e.g., carboxylic acids, urea (B33335), or polyols), N,N-dibutylbutyramide can form a DES through the establishment of a strong hydrogen bonding network between its carbonyl oxygen and the HBD. nih.govnih.gov

The mechanism of separation using such a DES relies on the solvation properties of the eutectic mixture. The extraction of a target compound (solute) from another phase (e.g., an aqueous solution or a solid matrix) involves:

Disruption of Existing Interactions: The solute must overcome its interactions within its original matrix.

Interaction with the DES: The solute then interacts with the components of the DES. The extensive hydrogen-bonding network of the DES is partially disrupted to create a cavity for the solute.

Formation of New Bonds: The solute forms new hydrogen bonds and van der Waals interactions with both the HBA (N,N-dibutylbutyramide) and the HBD.

The selectivity and efficiency of the extraction are governed by the specific intermolecular interactions between the solute and the DES components, which can be finely tuned by changing the HBA, HBD, or their molar ratio. nih.gov

Theoretical Elucidation of Reaction Pathways, Intermediates, and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms involving N,N-dibutylbutyramide at a molecular level.

Reaction Pathways and Intermediates:

For the formation of N,N-dibutylbutyramide via nucleophilic acyl substitution, theoretical studies can model the potential energy surface of the reaction. These models confirm the stepwise addition-elimination mechanism. The key intermediate is the tetrahedral species formed after the nucleophilic attack of dibutylamine. DFT calculations can determine the geometry and relative stability of this intermediate compared to the reactants and products.

Transition States:

Transition State Theory explains reaction rates based on the properties of an activated complex or transition state, which represents the highest energy point along the reaction coordinate. nih.gov

Formation: In the amide formation reaction, two principal transition states are involved: one for the initial nucleophilic attack and a second for the collapse of the tetrahedral intermediate and expulsion of the leaving group. DFT calculations can optimize the geometries of these high-energy structures.

C-N Bond Rotation: A significant feature of amides is the restricted rotation around the C-N bond due to its partial double bond character from resonance. This rotation does not occur freely and must pass through a high-energy transition state. Computational studies on analogous amides show that in this transition state, the planarity of the amide group is lost. nih.gov The key geometric changes from the ground state to the transition state are an elongation of the C-N bond and pyramidalization of the nitrogen atom (shifting from sp² towards sp³ hybridization). nih.govnih.gov

| Parameter | Ground State (Planar) | Rotational Transition State |

| Nitrogen Hybridization | sp²-like | sp³-like (pyramidal) |

| C-N Bond Length | Shorter (partial double bond) | Longer (single bond character) |

| C=O Bond Length | Longer | Shorter |

| Energy | Minimum | Maximum (Energy Barrier) |

This interactive table summarizes the theoretical changes in N,N-dialkylamide geometry during C-N bond rotation, based on computational studies of related molecules. nih.govnih.gov

Metal Complexation:

DFT has been used to study the coordination of N,N-dialkylamides with metal ions, such as Protactinium(V). rsc.org These studies elucidate the nature of the bonding between the amide's carbonyl oxygen and the metal center, calculating bond energies and optimal coordination geometries. Thermodynamic analysis from these calculations can predict the stability of different complexes and help in designing more efficient and selective extractants. rsc.org

Kinetic and Thermodynamic Aspects of N,N-Dibutylbutyramide Reactivity

Kinetic Aspects:

The kinetics of chemical reactions involving N,N-dibutylbutyramide are defined by the rates of bond formation and cleavage.

Formation Kinetics: The reaction between an acyl chloride and a secondary amine is typically very fast, often considered diffusion-controlled and reaching completion within minutes at room temperature. hud.ac.uk The rate is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

Kinetics of C-N Bond Rotation: The rotation around the C-N amide bond is a kinetically controlled process with a significant energy barrier. This restricted rotation is slow enough to be studied by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org For related N,N-dialkylamides, the activation energy for this rotation is typically in the range of 15-20 kcal/mol. This barrier is high enough that at room temperature, distinct NMR signals can often be observed for substituents on the nitrogen that are cis or trans to the carbonyl oxygen. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. libretexts.org

Thermodynamic Aspects:

Thermodynamics governs the position of equilibrium and the energy changes associated with the compound's interactions.

Amide Bond Stability: The amide bond is thermodynamically very stable due to resonance stabilization, which is estimated to be around 15-20 kcal/mol. This stability accounts for its robustness and prevalence in chemistry and biology.

Thermodynamics of Metal Complexation: The interaction of N,N-dibutylbutyramide with metal ions during solvent extraction is an equilibrium process characterized by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Studies on analogous N,N-dialkylamide ligands complexing with lanthanide ions have been conducted using techniques like microcalorimetry. utwente.nlresearchgate.net These investigations typically show that the complexation is a spontaneous process (negative ΔG). The reactions are often driven by favorable enthalpy changes (negative ΔH), indicating the formation of strong coordinate bonds, and are also accompanied by positive entropy changes (positive ΔS), which can be attributed to the release of ordered solvent molecules from the metal ion's solvation shell upon complexation. utwente.nl

| Ligand System | Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force |

| Diglycolamides in [C₄mim][Tf₂N] | Nd³⁺ | -40 to -50 | ~ -20 to -30 | ~ 20 | Enthalpy and Entropy |

| Calix masterorganicchemistry.comarene Tertiary Amide | Na⁺ | ~ -30 | ~ -35 | ~ -5 | Enthalpy |

| Calix masterorganicchemistry.comarene Tertiary Amide | K⁺ | ~ -25 | ~ -30 | ~ -5 | Enthalpy |

This interactive table presents representative thermodynamic data for the complexation of metal ions with ligands containing tertiary amide functional groups, analogous to N,N-dibutylbutyramide. utwente.nlresearchgate.net

Future Research Trajectories and Interdisciplinary Opportunities for N,n Dibutylbutyramide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient and sustainable methods for their production is a continuous endeavor. For N,N-dibutylbutyramide, future research is likely to focus on moving beyond traditional methods to more advanced catalytic systems that offer higher yields, milder reaction conditions, and greater atom economy.

One promising avenue is the exploration of transition metal-catalyzed reactions. For instance, palladium-catalyzed methodologies have been developed for the synthesis of various amides. Investigating palladium-catalyzed aroylation or carbonylation of dibutylamine (B89481) with a suitable butyryl source could lead to highly efficient synthetic routes. Similarly, copper-catalyzed aerobic oxidative amidation presents another potential pathway. While the oxidation of tri-n-butylamine has been reported to yield N,N-dibutylbutyramide as a minor product, optimizing this reaction with selective catalysts could enhance its viability.

Furthermore, the principles of green chemistry will likely guide the development of new synthetic strategies. This includes the use of biocatalysts, such as lipases, which have shown efficacy in amidations under mild conditions, and the exploration of solvent-free reaction conditions to minimize environmental impact. The development of catalytic systems that enable the direct amidation of butyric acid with dibutylamine, avoiding the need for stoichiometric activating agents, represents a significant goal for sustainable synthesis.

| Potential Catalytic System | Reactants | Anticipated Advantages |

| Palladium-based catalyst | Dibutylamine, Butyryl halide/anhydride | High efficiency, mild conditions |

| Copper-based catalyst | Tri-n-butylamine, Oxidant | Potential for direct C-H activation |

| Lipase (Biocatalyst) | Butyric acid, Dibutylamine | Environmentally benign, high selectivity |

Development of Advanced Analytical Techniques for In-Situ Monitoring

To optimize synthetic pathways and understand reaction kinetics, the development of advanced analytical techniques for real-time, in-situ monitoring is crucial. Future research in this area will likely focus on spectroscopic and sensor-based methods tailored for N,N-dibutylbutyramide.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring reaction progress. The development of specific in-situ NMR methods, potentially using flow cells, could provide detailed kinetic data on the formation of N,N-dibutylbutyramide. For instance, techniques analogous to the in-situ monitoring of boronate ester formation using ¹¹B-NMR could be adapted for tracking key intermediates or the final product in real-time. mdpi.com

Another exciting prospect is the creation of dedicated chemical sensors. Inspired by the development of field-effect transistors (FETs) for the selective detection of compounds like N,N-dimethylformamide, research could be directed towards designing a sensor with a recognition element that has a high affinity for N,N-dibutylbutyramide. nih.gov Such a sensor would enable continuous monitoring of the compound's concentration in a reaction mixture or an industrial process stream, offering significant advantages for process control and optimization.

| Analytical Technique | Principle | Potential Application for N,N-Dibutylbutyramide |

| In-situ NMR Spectroscopy | Real-time tracking of specific nuclei | Kinetic studies of synthesis, intermediate identification |

| In-situ FTIR Spectroscopy | Monitoring of functional group changes | Tracking the conversion of reactants to amide product |

| Chemical Sensor (e.g., FET) | Selective binding and signal transduction | Continuous process monitoring, quality control |

Expansion into New Areas of Separation Science and Sustainable Technologies

The unique solvent properties of N,N-dialkylamides suggest that N,N-dibutylbutyramide could find applications in separation science, particularly in liquid-liquid extraction. The presence of both hydrophobic butyl groups and a polar amide moiety gives it an amphiphilic character that can be exploited for the selective extraction of metal ions or organic molecules.

Future research could systematically investigate the efficacy of N,N-dibutylbutyramide as an extractant for various target species. For example, studies on related compounds like N,N,N',N'-tetrabutylsuccinamide have demonstrated their potential in the extraction of lanthanides from nitrate (B79036) solutions. researchgate.net A similar research trajectory for N,N-dibutylbutyramide could involve evaluating its performance in the separation of rare-earth elements or in the removal of contaminants from aqueous streams.

In the context of sustainable technologies, N,N-dibutylbutyramide could be explored as a green solvent alternative. Its high boiling point and potential for recyclability make it a candidate for replacing more volatile and hazardous organic solvents in various chemical processes. Research into its physical properties, such as its polarity, viscosity, and environmental fate, will be essential for establishing its credentials as a sustainable solvent.

Synergistic Integration of Experimental and Computational Research Paradigms

The synergy between experimental work and computational modeling offers a powerful approach to accelerate research and development. chemrxiv.org For N,N-dibutylbutyramide, computational chemistry can provide valuable insights into its molecular properties and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of potential synthetic reactions, helping to identify the most promising catalytic systems and reaction conditions. jchemlett.com Molecular dynamics (MD) simulations can be used to understand the behavior of N,N-dibutylbutyramide as a solvent in liquid-liquid extraction processes, elucidating the interactions between the amide, the target solutes, and the other components of the system.

This integrated approach can significantly reduce the amount of trial-and-error in the laboratory. For example, computational screening could be used to predict the binding affinities of N,N-dibutylbutyramide for different metal ions, allowing researchers to prioritize the most promising candidates for experimental extraction studies. The combination of predictive modeling and empirical validation will be a key driver of future innovation for this compound. mit.edu

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reaction barriers and product yields |

| Molecular Dynamics (MD) | Simulation of solvent behavior | Understanding of intermolecular forces in extraction |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties | Correlation of molecular structure with solvent efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.